molecular formula C11H12N2 B031641 3,5-Dimethyl-1-phenyl-1H-pyrazole CAS No. 1131-16-4

3,5-Dimethyl-1-phenyl-1H-pyrazole

Cat. No. B031641
CAS RN: 1131-16-4
M. Wt: 172.23 g/mol
InChI Key: ULPMPUPEFBDQQA-UHFFFAOYSA-N
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Patent
US07202367B2

Procedure details

Operating protocol A (110° C., 54 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 336 μl of iodobenzene (3 mmoles), 192 mg of 3,5-dimethylpyrazole (2 mmoles) and 1.2 ml of DMF. The degree of transformation and selectivity for 5-dimethyl-1-phenyl-1H-pyrazole were 100%.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
192 mg
Type
reactant
Reaction Step Three
[Compound]
Name
5-dimethyl-1-phenyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]1[CH:13]=[C:12]([CH3:14])[NH:11][N:10]=1>CN(C=O)C>[CH3:8][C:9]1[CH:13]=[C:12]([CH3:14])[N:11]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:10]=1

Inputs

Step One
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Smiles
Step Two
Name
Quantity
336 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
192 mg
Type
reactant
Smiles
CC1=NNC(=C1)C
Step Four
Name
5-dimethyl-1-phenyl-1H-pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A (110° C., 54 hours)
Duration
54 h

Outcomes

Product
Name
Type
Smiles
CC1=NN(C(=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.